5-(3-Bromo-4,5-dimethoxyphenyl)pentanoic acid
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Overview
Description
5-(3-Bromo-4,5-dimethoxyphenyl)pentanoic acid is an organic compound with the molecular formula C13H17BrO4 It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-4,5-dimethoxyphenyl)pentanoic acid typically involves the bromination of 4,5-dimethoxyphenylpentanoic acid. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-4,5-dimethoxyphenyl)pentanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or borane.
Major Products
Substitution: Formation of 5-(3-azido-4,5-dimethoxyphenyl)pentanoic acid.
Oxidation: Formation of 5-(3-bromo-4,5-dimethoxyphenyl)pentanoic aldehyde.
Reduction: Formation of 5-(3-bromo-4,5-dimethoxyphenyl)pentanol.
Scientific Research Applications
5-(3-Bromo-4,5-dimethoxyphenyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The exact mechanism of action of 5-(3-Bromo-4,5-dimethoxyphenyl)pentanoic acid is not fully understood. its structural features suggest it may interact with specific molecular targets such as enzymes or receptors. The bromine atom and methoxy groups could play a role in modulating the compound’s reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dimethoxyphenyl)pentanoic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-(3,4-Dihydroxyphenyl)pentanoic acid:
5-(3,4-Dimethoxyphenyl)-5-oxo-pentanoic acid ethyl ester: An ester derivative with different solubility and reactivity characteristics.
Uniqueness
The presence of both bromine and methoxy groups in 5-(3-Bromo-4,5-dimethoxyphenyl)pentanoic acid makes it unique compared to its analogs
Properties
CAS No. |
6295-71-2 |
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Molecular Formula |
C13H17BrO4 |
Molecular Weight |
317.17 g/mol |
IUPAC Name |
5-(3-bromo-4,5-dimethoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C13H17BrO4/c1-17-11-8-9(5-3-4-6-12(15)16)7-10(14)13(11)18-2/h7-8H,3-6H2,1-2H3,(H,15,16) |
InChI Key |
UXDBBXNONLXSDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CCCCC(=O)O)Br)OC |
Origin of Product |
United States |
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